![molecular formula C15H13ClF3NO2 B2684531 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232789-47-7](/img/structure/B2684531.png)
2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol , also known by its chemical name, is a compound with the following molecular formula: C15H13ClF3NO2 . It belongs to the class of diarylethers , which are organic compounds containing the dialkyl ether functional group (ROR’), where R and R’ are aryl groups . This compound has potential applications in proteomics research .
Synthesis Analysis
- First Step : The compound of the formula (V) reacts with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction temperature is carefully controlled to yield the compound of the formula (II) . Second Step : The compound of the formula (II) is then mixed with p-toluenesulfonic acid in a polar solvent. The reaction occurs at a temperature range from 40°C up to the reflux temperature of the solvent used .
Molecular Structure Analysis
The molecular structure of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol consists of a phenolic ring with a methoxy group (OCH3) at position 6. The 4-chloro-3-(trifluoromethyl)phenyl group is attached to the amino group, forming a diarylether structure .
Aplicaciones Científicas De Investigación
Prototropy and Radical Scavenging Activity
Investigations into Schiff bases related to 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol have highlighted their potential in prototropy and radical scavenging activities. These properties are essential for evaluating therapeutic agents and additives in the pharmaceutical and food industries, respectively. Schiff bases exhibit structural variability and tautomeric behavior influenced by solvent and temperature, contributing to their radical scavenging capabilities, which could be leveraged in developing new therapeutic agents or food additives (Kaştaş et al., 2017).
Antimicrobial Activity
A series of compounds including 4-chloro-2-[(arylmethylidene)amino]phenols have been synthesized to investigate their antimicrobial properties. These compounds, featuring methoxy groups, exhibit selective activity against specific bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Çinarli et al., 2011).
Material Science Applications
In the realm of material sciences, novel sulfonated thin-film composite nanofiltration membranes have been developed using related sulfonated aromatic diamine monomers. These membranes show improved water flux and dye rejection capabilities, which are critical for water purification and treatment processes. The introduction of sulfonic acid groups into the membrane structure enhances its hydrophilicity and separation efficiency, offering a promising approach for treating dye-contaminated water (Liu et al., 2012).
Synthesis and Chemical Characterizations
Synthetic methodologies for compounds akin to 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol have been explored, detailing the synthesis, structural characterizations, and potential applications. These studies provide foundational knowledge for future research in creating novel compounds with targeted properties for various applications (Nakazumi et al., 1984).
Propiedades
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-10-5-6-12(16)11(7-10)15(17,18)19/h2-7,20-21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAQBHJWDQWRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)
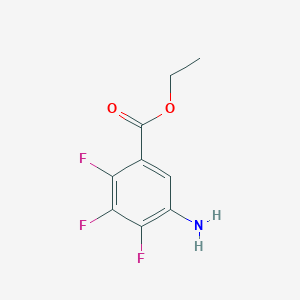
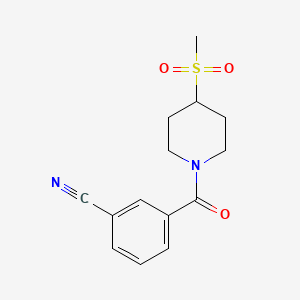

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)
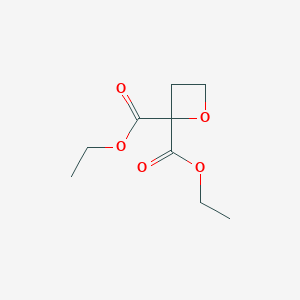

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)
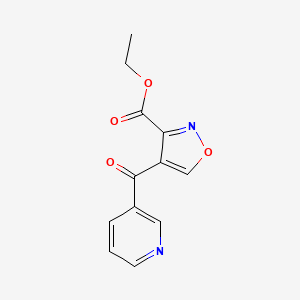
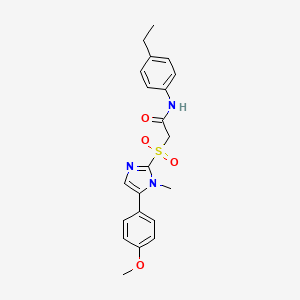
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)
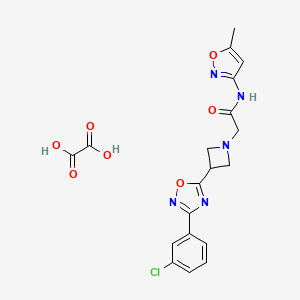
![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)